molecular formula C8H14ClF2N B13517085 (7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octanehydrochloride CAS No. 2839128-62-8

(7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octanehydrochloride

Katalognummer: B13517085
CAS-Nummer: 2839128-62-8
Molekulargewicht: 197.65 g/mol
InChI-Schlüssel: KBTGMCQPPRWRED-RGMNGODLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(7S)-2,2-difluoro-7-methyl-6-azaspiro[34]octane hydrochloride is a synthetic compound characterized by its unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the introduction of the difluoromethyl group. Common reagents used in these steps include fluorinating agents and catalysts to facilitate the spirocyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

(7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

In medicine, (7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride is investigated for its potential as a drug candidate. Its unique structure and reactivity may offer advantages in the treatment of various diseases.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its spirocyclic structure can impart stability and reactivity to polymers and other materials.

Wirkmechanismus

The mechanism of action of (7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane: The non-hydrochloride form of the compound.

    2,2-difluoro-7-methyl-6-azaspiro[3.4]octane: A similar compound lacking the stereochemistry at the 7th position.

    2,2-difluoro-6-azaspiro[3.4]octane: A compound with a similar spirocyclic core but different substituents.

Uniqueness

(7S)-2,2-difluoro-7-methyl-6-azaspiro[34]octane hydrochloride is unique due to its specific stereochemistry and the presence of the difluoromethyl group

Eigenschaften

CAS-Nummer

2839128-62-8

Molekularformel

C8H14ClF2N

Molekulargewicht

197.65 g/mol

IUPAC-Name

(7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane;hydrochloride

InChI

InChI=1S/C8H13F2N.ClH/c1-6-2-7(5-11-6)3-8(9,10)4-7;/h6,11H,2-5H2,1H3;1H/t6-;/m0./s1

InChI-Schlüssel

KBTGMCQPPRWRED-RGMNGODLSA-N

Isomerische SMILES

C[C@H]1CC2(CC(C2)(F)F)CN1.Cl

Kanonische SMILES

CC1CC2(CC(C2)(F)F)CN1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.